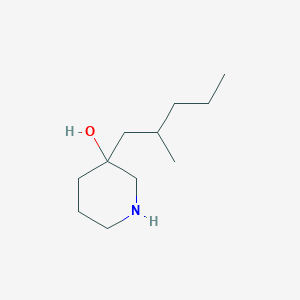
3-(2-Methylpentyl)piperidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpentyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .
准备方法
The synthesis of 3-(2-Methylpentyl)piperidin-3-ol can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . This method combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Industrial production methods often focus on optimizing yield and simplifying processes to ensure cost-effectiveness .
化学反应分析
3-(2-Methylpentyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation , and Cp*Ir complexes for N-heterocyclization . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the hydrogenation of pyridine derivatives can lead to the formation of various substituted piperidines .
科学研究应用
3-(2-Methylpentyl)piperidin-3-ol has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives are known for their pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties . These compounds are also used in the development of drugs for treating hypertension, Alzheimer’s disease, and other medical conditions . In the industry, piperidine derivatives are utilized in the production of various pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 3-(2-Methylpentyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, some piperidine derivatives inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism . This inhibition can lead to therapeutic effects in diseases associated with cortisol abnormalities .
相似化合物的比较
3-(2-Methylpentyl)piperidin-3-ol can be compared with other piperidine derivatives, such as piperine, evodiamine, matrine, berberine, and tetrandine . These compounds share a similar piperidine moiety but differ in their specific substituents and biological activities. For instance, piperine is known for its antioxidant and anticancer properties, while evodiamine exhibits antiproliferative effects on cancer cells . The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which may offer distinct advantages in certain therapeutic applications .
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
3-(2-methylpentyl)piperidin-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-10(2)8-11(13)6-4-7-12-9-11/h10,12-13H,3-9H2,1-2H3 |
InChI 键 |
ZPRBHLQHVWFESY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC1(CCCNC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


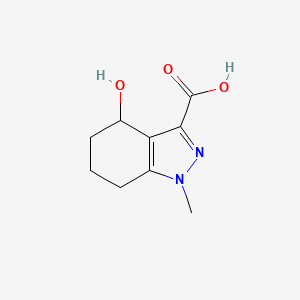
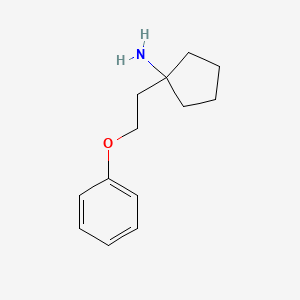
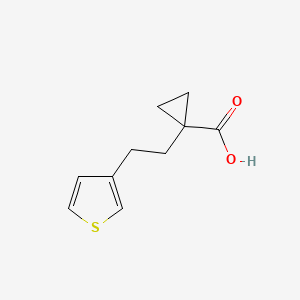
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
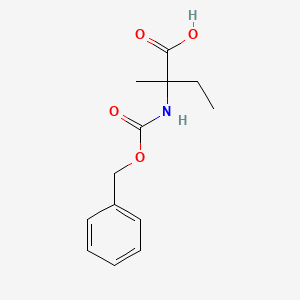
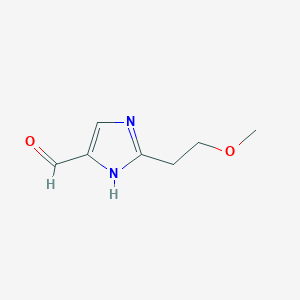
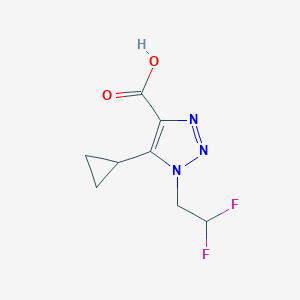
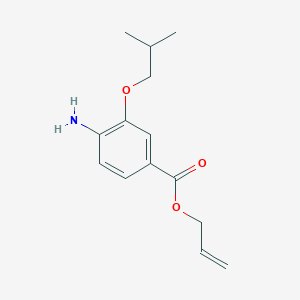
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
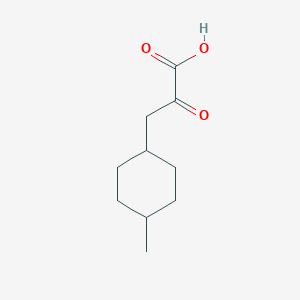
![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
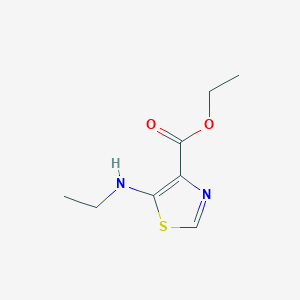
![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)

